molecular formula C18H16ClN3O2S B6553753 N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine CAS No. 1040675-23-7

N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine

Cat. No.: B6553753
CAS No.: 1040675-23-7
M. Wt: 373.9 g/mol
InChI Key: WZTPSBIQTXUHGF-UHFFFAOYSA-N
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Description

N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine, also known as N-benzyl-6-chloromethanesulfonylpyridazin-3-amine, is a synthetic molecule with a wide range of applications. It has been studied for its potential use in medicinal chemistry, drug discovery, and biochemistry. This molecule has been found to have a number of unique properties that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine is not yet fully understood. However, it is known to interact with proteins and other biological molecules, which could explain its potential medicinal properties. It is also known to bind to certain enzymes, which could explain its potential use in drug discovery.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have an effect on the metabolism of certain drugs, as well as on the production of certain hormones.

Advantages and Limitations for Lab Experiments

N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine is a versatile molecule that can be used in a variety of laboratory experiments. Its advantages include its high solubility in aqueous solutions, its low toxicity, and its ability to interact with proteins and other biological molecules. Its limitations include its instability in organic solvents and its potential for producing byproducts in certain reactions.

Future Directions

For research include further study of its mechanism of action, its effects on proteins and other biological molecules, and its potential use in drug discovery. Additionally, further study of its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments, could provide insight into its potential uses.

Synthesis Methods

N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzyl chloride with pyridazin-3-amine in the presence of a base catalyst. This reaction produces the desired product in high yields. The second step involves the reaction of the product with methanesulfonyl chloride in the presence of a base catalyst. This reaction produces the desired product in high yields.

Scientific Research Applications

N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine is a versatile molecule that has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. It has been studied for its potential use in the development of new drugs, as well as for its ability to interact with proteins and other biological molecules.

Properties

IUPAC Name

N-benzyl-6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-16-8-6-15(7-9-16)13-25(23,24)18-11-10-17(21-22-18)20-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTPSBIQTXUHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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